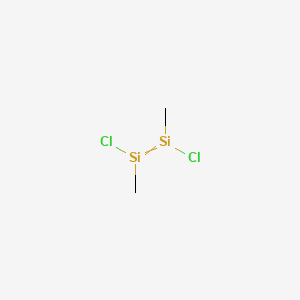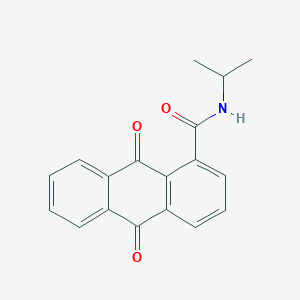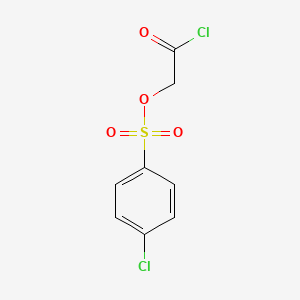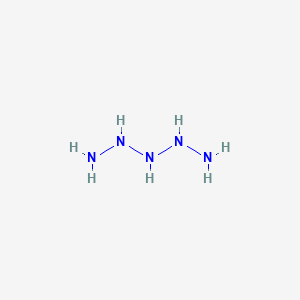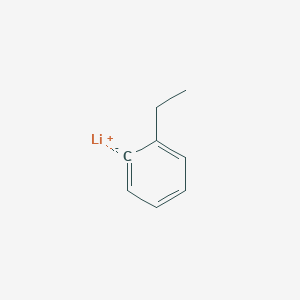
lithium;ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;ethylbenzene is a compound that combines lithium, a highly reactive alkali metal, with ethylbenzene, an aromatic hydrocarbon. Ethylbenzene is a colorless, flammable liquid that occurs naturally in coal tar and petroleum
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for preparing lithium;ethylbenzene involves the Birch reduction. This process uses lithium as a reducing agent in liquid ammonia, with an alcohol such as ethanol, methanol, or t-butanol serving as a proton source . The reaction conditions typically involve low temperatures, around -33°C, to maintain ammonia in its liquid state .
Industrial Production Methods
In industrial settings, the preparation of this compound may involve large-scale Birch reduction processes. These methods require careful control of reaction conditions to ensure the efficient conversion of benzene derivatives to the desired product. The use of advanced equipment and safety protocols is essential due to the highly reactive nature of lithium and the flammability of ethylbenzene.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;ethylbenzene undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium in liquid ammonia with an alcohol (ethanol, methanol, or t-butanol) as a proton source.
Substitution: Various electrophiles and Lewis acids, such as aluminum chloride or iron trichloride, are used to facilitate substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Lithium;ethylbenzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of lithium;ethylbenzene involves several pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium;ethylbenzene: Similar to lithium;ethylbenzene, but uses sodium as the reducing agent.
Potassium;ethylbenzene: Uses potassium instead of lithium, with similar reactivity but different reaction conditions.
Uniqueness
This compound is unique due to the specific reactivity of lithium, which can lead to different reaction pathways and products compared to sodium or potassium analogs. The compound’s applications in both organic synthesis and potential therapeutic uses highlight its versatility and importance in scientific research .
Propriétés
Numéro CAS |
41285-21-6 |
|---|---|
Formule moléculaire |
C8H9Li |
Poids moléculaire |
112.1 g/mol |
Nom IUPAC |
lithium;ethylbenzene |
InChI |
InChI=1S/C8H9.Li/c1-2-8-6-4-3-5-7-8;/h3-6H,2H2,1H3;/q-1;+1 |
Clé InChI |
YGLHWWLKCWCXBZ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCC1=CC=CC=[C-]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


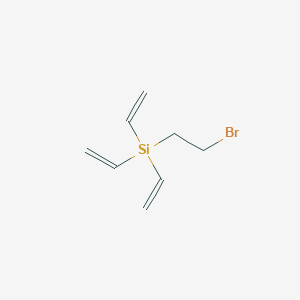
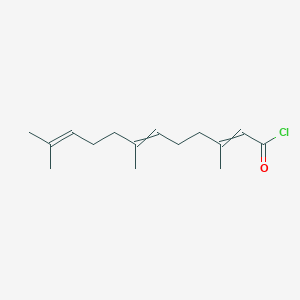
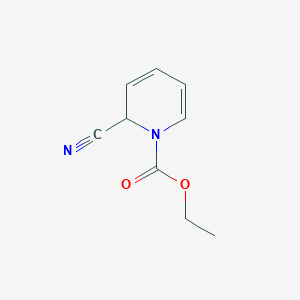
![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate](/img/structure/B14656277.png)
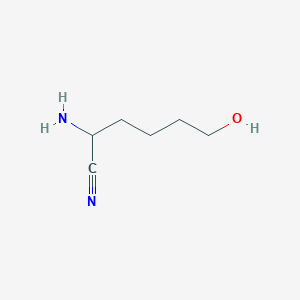
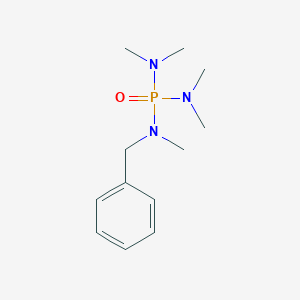

![Diethyl {bis[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14656290.png)
![6-[4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656299.png)

